molecular formula C7H17NO5S B6250594 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide CAS No. 1340316-81-5

2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide

Cat. No. B6250594
CAS RN: 1340316-81-5
M. Wt: 227.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide” is a chemical compound with the molecular weight of 227.28 . It is a liquid at room temperature . The IUPAC name for this compound is “2-[2-(2-methoxyethoxy)ethoxy]ethanesulfonamide” and its InChI code is "1S/C7H17NO5S/c1-11-2-3-12-4-5-13-6-7-14(8,9)10/h2-7H2,1H3,(H2,8,9,10)" .


Molecular Structure Analysis

The molecular structure of “2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide” can be represented by the InChI code "1S/C7H17NO5S/c1-11-2-3-12-4-5-13-6-7-14(8,9)10/h2-7H2,1H3,(H2,8,9,10)" . This indicates that the molecule consists of 7 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

“2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide” is a liquid at room temperature . It has a molecular weight of 227.28 .

Safety and Hazards

The safety information for “2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide” includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide involves the reaction of 2-chloroethanesulfonyl chloride with 2-(2-methoxyethoxy)ethanol, followed by reaction with sodium ethoxide and then with sulfamide.", "Starting Materials": [ "2-chloroethanesulfonyl chloride", "2-(2-methoxyethoxy)ethanol", "sodium ethoxide", "sulfamide" ], "Reaction": [ "Step 1: 2-chloroethanesulfonyl chloride is reacted with 2-(2-methoxyethoxy)ethanol in the presence of a base such as triethylamine or pyridine to form 2-[2-(2-methoxyethoxy)ethoxy]ethanesulfonyl chloride.", "Step 2: The resulting 2-[2-(2-methoxyethoxy)ethoxy]ethanesulfonyl chloride is then reacted with sodium ethoxide in ethanol to form the corresponding sodium salt.", "Step 3: Finally, the sodium salt is reacted with sulfamide in ethanol to form 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide." ] }

CAS RN

1340316-81-5

Product Name

2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide

Molecular Formula

C7H17NO5S

Molecular Weight

227.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.